![molecular formula C19H24N2O3S B4167217 N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4167217.png)
N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
描述
N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of class I HDACs and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
作用机制
MS-275 exerts its anticancer effects by inhibiting the activity of class I HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, MS-275 increases the acetylation of histone proteins, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes. MS-275 also inhibits the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
MS-275 has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of tumor suppressor genes, the downregulation of oncogenes, the induction of cell cycle arrest, and the inhibition of angiogenesis. MS-275 has also been shown to induce differentiation in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, MS-275 has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
Several future directions for MS-275 research include the development of more potent and selective HDAC inhibitors, the optimization of MS-275 pharmacokinetic properties, the investigation of MS-275 in combination with other anticancer agents, and the exploration of MS-275 in other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, MS-275 is a potent and selective HDAC inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. MS-275 exerts its anticancer effects by inhibiting the activity of class I HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. MS-275 has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, MS-275 has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties. Several future directions for MS-275 research include the development of more potent and selective HDAC inhibitors, the optimization of MS-275 pharmacokinetic properties, and the investigation of MS-275 in other diseases.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. Moreover, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-(3-methylbutyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)12-13-20-19(22)17-6-4-5-7-18(17)21-25(23,24)16-10-8-15(3)9-11-16/h4-11,14,21H,12-13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOUDVJIGVYKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。